N-benzyl-3,5-dinitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLMVWNXNBFJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401675 | |
| Record name | N-benzyl-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-98-0 | |
| Record name | 3,5-Dinitro-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-benzyl-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYL-3,5-DINITRO-BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N Benzyl 3,5 Dinitrobenzamide
Condensation Reactions for N-benzyl-3,5-dinitrobenzamide Synthesis
Condensation reactions represent a direct approach to forming the amide bond in this compound.
Direct Amidation of 3,5-Dinitrobenzoic Acid with Benzylamine (B48309)
The most straightforward method for synthesizing this compound is the direct amidation of 3,5-dinitrobenzoic acid with benzylamine. researchgate.net This reaction typically involves heating the two reactants, often in the presence of a catalyst or a coupling agent, to facilitate the formation of the amide linkage with the elimination of a water molecule. nih.govwalisongo.ac.id The reaction is driven by the nucleophilic attack of the amine group of benzylamine on the carboxyl group of 3,5-dinitrobenzoic acid.
While thermal condensation without a catalyst is possible, it often requires high temperatures and may result in lower yields. nih.gov The use of dehydrating agents can improve the reaction outcome by removing water and shifting the equilibrium towards product formation. nih.gov
Role of Coupling Agents and Catalysts in Condensation Pathways
To enhance the efficiency of the direct amidation, various coupling agents and catalysts are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or uronium-based reagents such as HATU. walisongo.ac.id These agents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine to form the desired amide.
Catalytic methods are also prevalent. Boron-based catalysts, for instance, have been shown to be effective in promoting direct amide formation. nih.govwalisongo.ac.id Transition metal catalysts, such as those based on zirconium, can also facilitate the reaction between carboxylic acids and amines. researchgate.net The choice of catalyst can influence reaction conditions, with some allowing for milder temperatures and shorter reaction times. rsc.org The sequence of adding reagents can also significantly impact the reaction's outcome and yield. rsc.org
Multi-Step Synthetic Strategies
Multi-step syntheses provide alternative pathways to this compound, often allowing for greater control over the reaction and purification of intermediates.
Nitration of Benzamide (B126) Precursors
An alternative strategy involves the nitration of a benzamide precursor. vulcanchem.com This method would start with a benzamide that is subsequently nitrated to introduce the two nitro groups onto the aromatic ring. For instance, one could theoretically start with N-benzylbenzamide and introduce the nitro groups using a nitrating agent like a mixture of nitric acid and sulfuric acid. orgsyn.org However, controlling the regioselectivity of the nitration to obtain the desired 3,5-dinitro substitution pattern is a critical challenge. vulcanchem.com Starting with a pre-nitrated benzamide, such as N-benzyl-3-nitrobenzamide, and performing a second nitration could offer better control. vulcanchem.com
Alkylation Reactions for Benzyl (B1604629) Moiety Introduction
Another multi-step approach involves the alkylation of a primary amide. In this case, 3,5-dinitrobenzamide (B1662146) would be synthesized first, and then the benzyl group would be introduced via an alkylation reaction. researchgate.net This typically involves reacting the amide with a benzyl halide, such as benzyl bromide, in the presence of a base. acs.org The base deprotonates the amide nitrogen, forming an amidate anion that then acts as a nucleophile to attack the benzyl halide, forming the N-benzyl product. This method is particularly useful when the starting amine (benzylamine in this case) is readily available.
Derivations from 3,5-Dinitrobenzoyl Chloride
A widely used and highly effective method for synthesizing this compound is the reaction of 3,5-dinitrobenzoyl chloride with benzylamine. nih.govpreprints.org This method first requires the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.com
The resulting 3,5-dinitrobenzoyl chloride is then reacted with benzylamine. The high reactivity of the acid chloride allows the reaction to proceed readily, often at room temperature, to form the stable amide bond of this compound. nih.gov This method generally provides high yields and is a common choice for the synthesis of this and related benzamide derivatives. nih.govresearchgate.net To neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) or an excess of benzylamine is often added to the reaction mixture. nih.gov
Novel Synthetic Approaches and Reaction Conditions
Recent advancements in synthetic chemistry have led to the development of innovative methods for the preparation of this compound. These approaches often prioritize greener reaction conditions, improved yields, and simplified procedures.
Ultrasonic Irradiation-Mediated Synthesis
A green and efficient method for synthesizing benzamides, including this compound, utilizes ultrasonic irradiation. researchgate.net This technique involves the direct condensation of benzoic acid derivatives and amines in the presence of a reusable solid acid catalyst, diatomite earth@IL/ZrCl4. researchgate.net
The reaction is typically carried out in anhydrous toluene (B28343) at room temperature. researchgate.net The use of ultrasound accelerates the reaction, leading to significantly reduced reaction times, often between 15 to 60 minutes. researchgate.net This method is noted for its high yields, simple procedure, and environmentally friendly nature, positioning it as a powerful tool in green chemistry. researchgate.net For the synthesis of this compound, the product is obtained as a white solid with a melting point of 202–203 °C. researchgate.net
Table 1: Ultrasonic Irradiation-Mediated Synthesis of this compound researchgate.net
| Reactants | Catalyst | Solvent | Conditions | Reaction Time | Product Form | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 3,5-Dinitrobenzoic acid, Benzylamine | Diatomite earth@IL/ZrCl4 | Anhydrous Toluene | Ultrasonic Irradiation, Room Temperature | 15-60 min | White Solid | 202-203 |
Transformations via Thiazinone Ring Opening (e.g., from PBTZ169)
A significant synthetic route to this compound and its analogues involves the ring-opening of benzothiazinones, such as PBTZ169. researchgate.netnih.govacs.org This transformation has been pivotal in the development of new antitubercular agents. researchgate.netnih.govacs.org The process entails designing and synthesizing a series of benzamide scaffolds by cleaving the thiazinone ring of PBTZ169. researchgate.netnih.gov This approach has successfully led to the identification of N-benzyl-3,5-dinitrobenzamides as potent anti-TB compounds. researchgate.netnih.govacs.org
Several derivatives, namely D5, D6, 7, and 12, have demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. nih.govacs.org
Aminolysis Reactions for this compound Formation
Aminolysis is a fundamental reaction for the formation of amides, including this compound. This reaction typically involves the coupling of a carboxylic acid derivative, such as an acyl chloride, with an amine. mdpi.comnih.gov
A general protocol starts with the conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride by refluxing it with thionyl chloride. mdpi.comnih.gov The resulting acyl chloride is then reacted with benzylamine in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) at 0 °C to yield this compound. mdpi.com This nucleophilic addition/elimination reaction generally provides moderate to good yields. nih.gov
Table 2: General Aminolysis Reaction for this compound Synthesis mdpi.comnih.gov
| Step | Reactants | Reagents | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 1. Acyl Chloride Formation | 3,5-Dinitrobenzoic acid | Thionyl chloride | - | Reflux |
| 2. Amide Formation | 3,5-Dinitrobenzoyl chloride, Benzylamine | Triethylamine | Dichloromethane | 0 |
Advanced Spectroscopic Characterization of N Benzyl 3,5 Dinitrobenzamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-benzyl-3,5-dinitrobenzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the benzyl (B1604629) and 3,5-dinitrobenzoyl moieties.
For N-(3-Bromobenzyl)-3,5-dinitrobenzamide, a representative analog, the spectrum recorded in DMSO-d₆ shows a triplet at δ 9.78 ppm corresponding to the amide proton (NH), confirming the presence of the amide linkage. doi.org The dinitrophenyl ring protons appear as a doublet at δ 9.10 ppm and a triplet at δ 8.97 ppm. doi.org The protons of the benzyl group are observed in the aromatic region (δ 7.37-7.57 ppm) and as a doublet for the methylene (B1212753) protons (CH₂) at δ 4.55 ppm. doi.org
The chemical shifts for a similar compound, N-benzylbenzamide, show the amide proton at δ 6.78, the methylene protons at δ 4.586, and the aromatic protons in the range of δ 7.26-7.778 ppm in CDCl₃. chemicalbook.com For N-(alpha-methylbenzyl)-3,5-dinitrobenzamide, the methine proton of the benzyl group appears at δ 5.240 ppm, and the methyl protons at δ 1.609 ppm. chemicalbook.com
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Analogs
| Proton Assignment | N-(3-Bromobenzyl)-3,5-dinitrobenzamide (in DMSO-d₆) doi.org | N-benzylbenzamide (in CDCl₃) chemicalbook.com | N-(alpha-methylbenzyl)-3,5-dinitrobenzamide (in CDCl₃) chemicalbook.com |
| Amide (NH) | 9.78 (t) | 6.78 (t) | 7.192 |
| Dinitrobenzoyl H-2, H-6 | 9.10 (d) | - | 9.064 (d) |
| Dinitrobenzoyl H-4 | 8.97 (t) | - | 8.961 (t) |
| Benzyl Aromatic | 7.37-7.57 (m) | 7.26-7.462 (m) | 7.266-7.46 (m) |
| Benzyl CH₂/CH | 4.55 (d) | 4.586 (d) | 5.240 (q) |
| Benzyl CH₃ | - | - | 1.609 (d) |
Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. The data is compiled from various sources and the solvent used can affect chemical shifts.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling.
In the ¹³C NMR spectrum of N-(3-Bromobenzyl)-3,5-dinitrobenzamide in DMSO-d₆, the carbonyl carbon of the amide group resonates at δ 163.1 ppm. doi.org The carbons of the dinitrophenyl ring appear at δ 149.1 (C-3, C-5), 137.5 (C-1), 128.5 (C-2, C-6), and 122.6 (C-4) ppm. doi.org The benzyl group carbons are found at δ 142.5 (quaternary), 131.5, 131.2, 130.8, 127.6, and the methylene carbon (CH₂) at δ 43.5 ppm. doi.org
For comparison, the carbonyl carbon in N-phenyl 3,5-dinitrobenzamide (B1662146) is observed at δ 162.1 ppm. doi.org The chemical shift of the carbonyl carbon in the thioamide analog, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, is significantly shifted downfield to 191.7 ppm. preprints.org
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs
| Carbon Assignment | N-(3-Bromobenzyl)-3,5-dinitrobenzamide (in DMSO-d₆) doi.org | N-phenyl 3,5-dinitrobenzamide (in DMSO-d₆) doi.org |
| Carbonyl (C=O) | 163.1 | 162.1 |
| Dinitrobenzoyl C-1 | 137.5 | 138.3 |
| Dinitrobenzoyl C-3, C-5 | 149.1 | 149.0 |
| Dinitrobenzoyl C-2, C-6 | 128.5 | 128.9 |
| Dinitrobenzoyl C-4 | 122.6 | 122.0 |
| Benzyl C-1' | 142.5 | 139.2 |
| Benzyl Aromatic | 127.6, 130.8, 131.2, 131.5 | 121.6, 125.4, 129.7 |
| Benzyl CH₂ | 43.5 | - |
Note: The data is compiled from various sources and the solvent used can affect chemical shifts.
Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, HMBC-DEPT) for Conformational Studies
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons, and for deducing the three-dimensional conformation of molecules. ustc.edu.cn
HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. nih.gov For example, the signal for the methylene protons (CH₂) in this compound would show a correlation to the methylene carbon signal in the HSQC spectrum.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound. tubitak.gov.tr
The FTIR spectrum is characterized by strong absorptions corresponding to the various functional groups. The N-H stretching vibration of the secondary amide typically appears in the region of 3170 to 3500 cm⁻¹. msu.edu A prominent and strong absorption band for the carbonyl (C=O) stretching of the amide group (Amide I band) is expected in the range of 1630-1680 cm⁻¹. pressbooks.pub The Amide II band, resulting from N-H bending and C-N stretching, is typically observed around 1530 cm⁻¹. msu.edu
The nitro group (NO₂) gives rise to two characteristic strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1340 and 1380 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl methylene group appears just below 3000 cm⁻¹. The C-N stretching of the amide and the aromatic amine portion are found in the 1000-1350 cm⁻¹ range. msu.edu
Raman spectroscopy, which is complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the nitro groups and the aromatic ring vibrations are often strong in the Raman spectrum. orientjchem.org
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) msu.edupressbooks.puborientjchem.org |
| N-H Stretch (Amide) | 3170 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| Asymmetric NO₂ Stretch | 1500 - 1560 |
| N-H Bend (Amide II) | ~1530 |
| Aromatic C=C Stretch | 1430 - 1600 |
| Symmetric NO₂ Stretch | 1340 - 1380 |
| C-N Stretch | 1000 - 1350 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) is a common technique that would produce a protonated molecular ion [M+H]⁺. nih.gov
The high-resolution mass spectrum (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. For example, the calculated exact mass for the [M+H]⁺ ion of N-(3-Bromobenzyl)-3,5-dinitrobenzamide (C₁₄H₁₁BrN₃O₅) is 379.9877, and an experimental value of 379.9869 confirms its molecular formula. doi.org
The fragmentation pattern in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond. For this compound, characteristic fragment ions would be expected from the loss of the benzyl group or the dinitrobenzoyl group. The base peak in the mass spectrum of many benzamides is often the benzoyl cation (m/z 105). chemicalbook.com For N-benzylbenzamide, the molecular ion is observed at m/z 211, with prominent fragments at m/z 106 (loss of the benzoyl radical) and m/z 105 (benzoyl cation). chemicalbook.comchemicalbook.com The fragmentation of the dinitrobenzoyl moiety would also lead to characteristic ions, such as those resulting from the loss of NO₂ groups. The analysis of these fragmentation patterns helps to confirm the structure of the parent molecule. nih.govlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Complex Confirmation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. The aromatic rings of both the benzyl and dinitrobenzoyl groups will exhibit strong π → π* transitions, typically below 280 nm. msu.edu The nitro groups and the carbonyl group also have n → π* transitions, which are generally weaker and appear at longer wavelengths. msu.edu
The formation of charge-transfer complexes can be confirmed using UV-Vis spectroscopy. nih.gov When an electron-rich donor molecule interacts with an electron-deficient acceptor molecule, like the dinitrobenzoyl moiety, a new absorption band, known as the charge-transfer band, can appear at a longer wavelength than the absorptions of the individual components. nih.govjetir.org The appearance of such a new band upon mixing this compound with an electron donor would provide evidence for the formation of a charge-transfer complex. nih.govrsc.org The electronic spectra of some ligands show two characteristic bands around 260 nm (π-π* transitions) and a shoulder at 320 nm (n-π* transitions). researchgate.net
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique in synthetic chemistry, providing the empirical formula of a compound by determining the mass percentages of its constituent elements. This method is crucial for verifying the stoichiometric purity and confirming the molecular formula of a newly synthesized compound, such as this compound. The process involves comparing the experimentally determined (found) percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values derived from the compound's proposed molecular formula.
For this compound, the molecular formula is C₁₄H₁₁N₃O₅. chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 301.25 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are essential benchmarks for validating the successful synthesis of the target molecule.
In numerous studies involving the synthesis of related benzamide (B126) and dinitrobenzamide derivatives, elemental analysis serves as a cornerstone of their characterization. tandfonline.commdpi.com For instance, the analysis of N-substituted benzamides and other complex heterocyclic molecules consistently includes a comparison between the calculated and found elemental percentages. mdpi.comresearchgate.net A close agreement, typically within a ±0.4% margin, between the theoretical and experimental values provides strong evidence for the compound's identity and purity.
While specific experimental data for this compound is not detailed in the reviewed literature, the standard for its stoichiometric confirmation would follow the established principles. The theoretical percentages are presented below, which would be compared against experimental results from a CHN analyzer.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 55.82% | Data not available in cited sources |
| Hydrogen (H) | 3.68% | Data not available in cited sources |
| Nitrogen (N) | 13.95% | Data not available in cited sources |
The confirmation of the structure of synthesized analogs, such as N-(3-Bromobenzyl)-3,5-dinitrobenzamide, relies on a suite of analytical data, including high-resolution mass spectrometry (HRMS), alongside spectroscopic methods. doi.org Similarly, research on other N-benzyl derivatives and complex heterocyclic compounds routinely reports elemental analysis results where the found values align closely with the calculated percentages, thereby confirming their assigned structures. pharm.or.jpidosi.org This practice underscores the indispensable role of elemental analysis in the rigorous characterization of novel chemical entities.
Crystallographic and Supramolecular Analysis of N Benzyl 3,5 Dinitrobenzamide
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise atomic arrangement within a crystalline solid. nsrrc.org.tw It allows for the elucidation of the molecular structure, including the crystal system, space group, and specific geometric parameters such as bond lengths and angles.
While a complete single-crystal X-ray diffraction study for N-benzyl-3,5-dinitrobenzamide is not detailed in the available literature, analysis of closely related compounds provides a framework for understanding the expected structural characteristics.
| Parameter | N-Ethyl-3,5-dinitrobenzamide nih.gov | Benzyl (B1604629) 3,5-dinitrobenzoate (B1224709) iucr.orgiucr.org |
|---|---|---|
| Formula | C9H9N3O5 | C14H10N2O6 |
| Crystal System | Triclinic | Tetragonal |
| Space Group | P-1 | P42/n |
| a (Å) | 4.854(1) | 20.8531(5) |
| b (Å) | 10.488(2) | 20.8531(5) |
| c (Å) | 10.851(2) | 6.0377(2) |
| α (°) | 101.49(3) | 90 |
| β (°) | 97.84(3) | 90 |
| γ (°) | 95.25(3) | 90 |
| Volume (ų) | 532.26(19) | 2625.50(12) |
| Z | 2 | 8 |
Bond Lengths, Bond Angles, and Torsion Angle Analysis
Detailed analysis of the SCXRD data provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound, this would involve characterizing the geometry of the benzamide (B126) linkage, the dinitro-substituted phenyl ring, and the benzyl group. In the structure of N-Ethyl-3,5-dinitrobenzamide, the reported bond lengths and angles were found to be within normal ranges. nih.gov
A key parameter is the torsion angle, which describes the conformation of the molecule. For example, the dihedral angle between the amide group and the benzene (B151609) ring in N-Ethyl-3,5-dinitrobenzamide is 31.24(14)°. nih.gov A similar analysis for this compound would reveal the relative orientation of its constituent phenyl rings, which is critical for understanding potential intramolecular and intermolecular interactions.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the physical properties of the material.
Hydrogen Bonding Networks
Hydrogen bonds are among the strongest intermolecular forces and play a crucial role in the crystal packing of amides. This compound contains a hydrogen bond donor (the N-H group of the amide) and multiple acceptors (the oxygen atoms of the carbonyl and nitro groups). This facilitates the formation of robust hydrogen-bonding networks. In the crystal structure of N-Ethyl-3,5-dinitrobenzamide, molecules are linked by N—H⋯O intermolecular hydrogen bonds, forming one-dimensional chains. nih.gov Similarly, in benzylammonium 3,5-dinitrobenzoate, a related salt, the cation and anion are connected via hydrogen bonds to form columns. researchgate.net
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A (°) |
|---|---|---|---|---|
| N—H⋯O | 0.86 | 2.13 | 2.886(3) | 146 |
π-Stacking Interactions in Crystal Lattices
The presence of two aromatic rings (the dinitrophenyl and benzyl groups) in this compound suggests the potential for π-stacking interactions. These interactions, arising from the attraction between electron-rich π-systems, contribute significantly to crystal stability. In the crystal structure of benzyl 4-chloro-3-nitrobenzoate, aromatic π–π stacking interactions link hydrogen-bonded molecular chains into a three-dimensional framework. iucr.org The geometry of these interactions, such as the interplanar spacing and ring-centroid separation, can be precisely determined from crystallographic data. However, it is important to note that such interactions are not always present; for example, they are absent in the structure of isopropyl 3,5-dinitrobenzoate. iucr.org
Hirshfeld Surface Analysis for Intermolecular Contact Visualization
For a compound like this compound, this analysis would reveal the relative importance of various contacts, such as H···H, O···H, N···H, and C···H interactions. For example, in a study of N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, Hirshfeld analysis quantified the contributions of H···H (19.7%), C···H/H···C (14.8%), and Br···H/H···Br (12.4%) contacts to the crystal packing. researchgate.net A similar analysis of this compound would provide a detailed picture of the forces holding the molecules together in the crystalline state.
Computational Chemistry and in Silico Studies of N Benzyl 3,5 Dinitrobenzamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.gov It is a cornerstone of computational chemistry for predicting molecular properties. For N-benzyl-3,5-dinitrobenzamide, DFT calculations have been instrumental in understanding its fundamental characteristics.
Optimization of Molecular Geometry
The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. mdpi.com This process involves systematically altering the coordinates of the atoms until the lowest energy state is achieved. mdpi.com For derivatives of 3,5-dinitrobenzoic acid, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are commonly employed to obtain an optimized geometry. researchgate.netresearchgate.net The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional arrangement and steric properties.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com
For compounds related to this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.net This analysis helps in predicting the molecule's susceptibility to nucleophilic and electrophilic attacks. The LUMO energy is particularly relevant as it relates to the molecule's ability to accept electrons, a key characteristic for electrophiles. wuxiapptec.com In the context of drug design, a low HOMO-LUMO energy gap can indicate that the molecule is more likely to interact with biological targets. researchgate.net For instance, a low HOMO-LUMO energy gap in 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate confirmed its high reactivity. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and the ability to donate electrons. ajchem-a.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and the ability to accept electrons. ajchem-a.comresearchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A small gap indicates high chemical reactivity and low kinetic stability. irjweb.com |
Natural Bond Orbital (NBO) and Mulliken Population Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal important information about hyperconjugation and intramolecular charge transfer. uni-rostock.de For derivatives of 3,5-dinitrobenzoic acid, NBO analysis has been used to confirm the existence of hydrogen bonding interactions and to understand the delocalization of electron density. researchgate.netresearchgate.net
Mulliken population analysis is another method used to calculate the partial atomic charges in a molecule. researchgate.net This analysis helps in understanding the distribution of electrons among the atoms and identifying the electrophilic and nucleophilic centers within the molecule. researchgate.net For related compounds, Mulliken charge analysis has supported the findings of NBO analysis regarding intermolecular interactions. researchgate.net
Table 2: Comparison of NBO and Mulliken Population Analysis
| Analysis Type | Information Provided | Application in Studying this compound |
|---|---|---|
| Natural Bond Orbital (NBO) | Localized bonds, lone pairs, antibonding orbitals, donor-acceptor interactions, hyperconjugation. uni-muenchen.deuni-rostock.de | Understanding intramolecular charge transfer and the stability arising from electron delocalization. researchgate.net |
| Mulliken Population Analysis | Partial atomic charges, distribution of electrons among atoms. researchgate.net | Identifying reactive sites (electrophilic and nucleophilic centers). researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. japsonline.com It is a key tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
Investigation of Binding Pockets and Modes (e.g., DprE1)
This compound and related dinitrobenzamide derivatives have been identified as promising antitubercular agents that target the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme in Mycobacterium tuberculosis. nih.govnih.gov DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. acs.org
Molecular docking studies have been performed to investigate how these dinitrobenzamide compounds fit into the binding pocket of DprE1. nih.govresearchgate.net These simulations help to identify the key amino acid residues and cofactors (like the flavin adenine (B156593) dinucleotide, FAD) that interact with the ligand. nih.govresearchgate.net For instance, docking studies have shown that the spatial orientation of active dinitrobenzamides places them in close proximity to both the Cys387 residue and the FAD cofactor within the DprE1 binding site. nih.gov The mechanism of action for many nitroaromatic inhibitors involves the reduction of the nitro group by the FAD cofactor, leading to the formation of a covalent bond with the Cys387 residue, which inactivates the enzyme. nih.govacs.org By analyzing the binding poses and interactions, researchers can rationalize the structure-activity relationships and design more potent inhibitors. nih.govnih.gov
Table 3: Key Interacting Components in DprE1 Docking Studies
| Component | Role in Interaction | Significance for Inhibition |
|---|---|---|
| Cys387 | A key cysteine residue in the DprE1 active site. | Forms a covalent bond with the activated nitroaromatic inhibitor, leading to irreversible enzyme inhibition. nih.gov |
| FAD Cofactor | Flavin adenine dinucleotide, an essential cofactor for DprE1's enzymatic activity. | Reduces the nitro group of the inhibitor, which is the initial step in the activation process. nih.gov |
| Binding Pocket Residues | Amino acids lining the active site. | Form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the binding site. researchgate.net |
Elucidation of Molecular Basis of Action
Computational and in silico studies have been instrumental in elucidating the molecular basis of action for this compound and its analogs, identifying them primarily as potent antitubercular agents. researchgate.net The mechanism of action is believed to be analogous to that of other nitrobenzamide-based compounds, which target essential enzymatic pathways in Mycobacterium tuberculosis (MTB).
The primary molecular target for this class of compounds is Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan (B145846). researchgate.netnih.gov DprE1 is a flavin-dependent enzyme responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan (B1173331) polymers. researchgate.net Inhibition of this enzyme disrupts the cell wall synthesis, leading to bacterial death.
In Silico Prediction of Structure-Activity Relationships (SAR)
In silico modeling and extensive synthesis of analogs have been pivotal in defining the Structure-Activity Relationships (SAR) for the this compound scaffold. These studies explore how chemical modifications at different positions of the molecule influence its antimycobacterial potency, typically measured by the Minimum Inhibitory Concentration (MIC).
The general this compound structure can be divided into three key regions for SAR analysis: Ring A (the 3,5-dinitrobenzoyl moiety), the amide linker, and Ring B (the N-benzyl moiety). researchgate.net
Ring A (3,5-Dinitrobenzoyl Moiety): The presence of nitro groups on the benzoyl ring is critical for activity. nih.gov The 3,5-dinitro substitution pattern is found to be one of the most effective, significantly enhancing antitubercular potency compared to mono-nitro or non-nitrated analogs. nih.gov Replacing one of the nitro groups with a trifluoromethyl (CF₃) group also results in highly potent compounds. nih.gov This underscores the importance of strong electron-withdrawing groups at the 3 and 5 positions for the proposed mechanism of action involving nitro-group reduction. researchgate.netnih.gov
Amide Linker and N-Alkyl/Aryl Substitution: The nature of the substituent on the amide nitrogen significantly impacts activity. Lipophilicity has been identified as a critical factor; increasing the length of a simple N-alkyl chain can enhance membrane permeation and activity, though excessive length can decrease water solubility and hinder biological testing. nih.gov For N-benzyl derivatives, the benzyl (B1604629) group itself is a favored moiety. researchgate.net
Ring B (N-benzyl Moiety): Modifications to the benzyl ring (Ring B) have been extensively studied to optimize potency. The position of substituents on the benzyl ring is crucial. In silico and experimental data show that substitutions at the para-position (4-position) of the benzyl ring are generally favorable. researchgate.net Introducing various groups at this position has led to the identification of highly potent analogs.
A medicinal chemistry campaign focusing on the N-alkylphenyl-3,5-dinitrobenzamide scaffold synthesized numerous new molecules to study SAR against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net This research identified several potent analogs, demonstrating the scaffold's potential. researchgate.net
| Region of Modification | Substituent/Modification | Effect on Antitubercular Activity |
|---|---|---|
| Ring A (Benzoyl Ring) | 3,5-dinitro substitution | Crucial for high potency. |
| 3-nitro-5-trifluoromethyl substitution | Maintains high potency. | |
| Ring B (Benzyl Ring) | Unsubstituted N-benzyl | Serves as a preferred core structure. |
| Substitution at the para-position (e.g., -Cl, -Br, -OCH₃) | Generally retains or improves activity. Electron-donating groups like -OCH₃ were found to be highly effective. | |
| N-substituent | N-alkyl chain length | Intermediate lipophilicity (e.g., C6 to C12 alkyl chains) shows optimal activity. |
These in silico predictions and subsequent synthetic efforts have shown that compounds like N-(4-methoxybenzyl)-3,5-dinitrobenzamide and N-(4-(4-chloropiperidin-1-yl)benzyl)-3,5-dinitrobenzamide exhibit potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of MTB, with MIC values as low as 0.016 µg/mL. researchgate.net
Mechanistic Insights into the Biological Activity of N Benzyl 3,5 Dinitrobenzamide at the Molecular Level
Antitubercular Activity Mechanisms
N-benzyl-3,5-dinitrobenzamide and its derivatives have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. acs.org The antitubercular effects of this class of compounds are primarily attributed to their interaction with essential mycobacterial enzymes and their unique bioactivation pathways.
Decaprenylphosphoryl-β-d-ribose Oxidase (DprE1) Inhibition Pathway
A primary target of this compound in Mtb is the enzyme Decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1). acs.orgnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. japsonline.com Specifically, it catalyzes a key epimerization step in the formation of decaprenylphosphoryl-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of two essential cell wall components: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). nih.govpreprints.org
Inhibition of DprE1 disrupts the production of these vital polysaccharides, leading to a loss of cell wall integrity and ultimately, bacterial death. nih.gov The dinitrobenzamide scaffold is part of a larger group of covalent inhibitors that target DprE1. acs.orgroyalsocietypublishing.org
Role of Nitro Group Reduction and Covalent Adduct Formation
The mechanism of DprE1 inhibition by this compound involves a process of "suicide inhibition". This is a characteristic feature of several nitroaromatic compounds that act as covalent inhibitors of DprE1. preprints.orgroyalsocietypublishing.orgnih.gov The process is initiated within the enzyme's active site, where the flavin adenine (B156593) dinucleotide (FAD) cofactor reduces one of the nitro groups on the benzamide (B126) ring to a nitroso intermediate. nih.govmdpi.com
This highly reactive nitroso species then forms a covalent bond with a specific cysteine residue, Cys387, located in the active site of DprE1. nih.govpreprints.orgmdpi.com This irreversible covalent adduct permanently inactivates the enzyme, halting the biosynthesis of the cell wall. nih.govroyalsocietypublishing.org The presence of the aromatic nitro group is therefore essential for this mechanism of action. nih.gov Studies have confirmed that both nitro groups are crucial for the high antitubercular activity of related compounds. acs.orgnih.gov
Table 1: Key Components in the DprE1 Inhibition Pathway
| Component | Role | Reference |
| This compound | Covalent inhibitor | acs.org |
| DprE1 | Target enzyme in cell wall synthesis | nih.govpreprints.org |
| Arabinogalactan (AG) & Lipoarabinomannan (LAM) | Essential cell wall components | acs.orgresearchgate.net |
| Nitro Group (-NO2) | Essential for reduction to active form | nih.gov |
| Nitroso Intermediate | Reactive species that binds to the enzyme | nih.govmdpi.com |
| Cys387 | Active site residue forming a covalent bond | nih.govpreprints.org |
Deazaflavin-Dependent Nitroreductase Activation Pathways
While some dinitrobenzamides act directly on DprE1, other nitroaromatic antitubercular agents rely on a different activation pathway involving the deazaflavin-dependent nitroreductase (Ddn). asm.orgasm.org This enzyme, in conjunction with its cofactor F420, is responsible for the reductive activation of prodrugs like pretomanid (B1679085) and delamanid. asm.orgnih.gov The activation by Ddn converts the inactive prodrug into reactive nitrogen species that are toxic to the mycobacterium. nih.gov
Research into related 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) has demonstrated that these compounds also require this deazaflavin-dependent nitroreduction pathway for their activity. nih.gov This suggests that for certain derivatives of the dinitrobenzamide scaffold, activation by Ddn could be a primary or alternative mechanism of action, highlighting the versatility of nitro-containing compounds in combating tuberculosis. nih.govasm.org
Antimicrobial Action Pathways Beyond Tuberculosis
The biological activity of dinitrobenzamide derivatives is not limited to M. tuberculosis. Research has indicated their potential as broad-spectrum antimicrobial agents, particularly against fungal pathogens.
Fungal Cell Membrane Interactions
Studies on related 3,5-dinitrobenzoate (B1224709) esters have shown that these compounds can exert antifungal effects by interacting with the fungal cell membrane. researchgate.netresearchgate.netresearchgate.net While the precise nature of the interaction for this compound itself is still under investigation, the mechanism for similar compounds involves physical disruption of the membrane's structure. researchgate.net This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. mjima.orgfrontiersin.org The lipophilicity of the compound, influenced by the N-benzyl group, likely plays a role in its ability to associate with and perturb the lipid bilayer of the fungal membrane. preprints.org
Interference with Ergosterol (B1671047) Biosynthesis Pathways
A key target in the antifungal activity of many compounds is the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.
Table 2: Antifungal Mechanisms of Related Dinitro-Compounds
| Mechanism | Description | Reference |
| Cell Membrane Interaction | Direct physical interaction with and disruption of the fungal cell membrane. | researchgate.netresearchgate.net |
| Ergosterol Synthesis Inhibition | Interference with the enzymatic pathway responsible for producing ergosterol, a vital membrane component. | researchgate.netresearchgate.net |
Reactive Oxygen Species (ROS) Generation in Microbial Inhibition
The antimicrobial mechanism of certain nitroaromatic compounds, including derivatives related to this compound, has been linked to their capacity to generate reactive oxygen species (ROS). The presence of nitro groups within the chemical structure is crucial for this activity. These electron-withdrawing groups can participate in redox reactions within microbial cells. This process can lead to the production of ROS, which are highly reactive molecules such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. The generation of these species induces a state of oxidative stress within the cell.
This oxidative stress can have wide-ranging detrimental effects on microbial cells. ROS can cause damage to essential biological macromolecules, including DNA, proteins, and lipids in the cell membrane. For instance, the interaction of ROS with DNA can lead to strand breaks and mutations, while damage to proteins can result in the inactivation of critical enzymes. Lipid peroxidation, another consequence of oxidative stress, can disrupt the integrity of the cell membrane, leading to cell lysis and death. In some nitro-containing compounds, the mechanism involves the formation of covalent bonds with nucleophilic sites on macromolecules, which inhibits essential biological processes and contributes to their antimicrobial effect.
Exploration of Other Pharmacological Effects (e.g., Neuroprotective Mechanisms in Related Nitrobenzamides)
While direct studies on the neuroprotective effects of this compound are limited, research into related nitro-containing compounds and nitrones reveals several mechanisms that could be relevant. These mechanisms often involve antioxidant properties and the modulation of cellular pathways involved in neuronal survival.
One key neuroprotective strategy observed in related compounds is the scavenging of free radicals. nih.gov For example, tetramethylpyrazine nitrone (TBN), a derivative armed with a nitrone moiety, has demonstrated significant activity in scavenging free radicals like hydroxyl (·OH) and superoxide (O₂·⁻), which are implicated in the neuronal damage seen in ischemic stroke. nih.gov This antioxidant capability helps to mitigate oxidative stress, a common factor in neurodegenerative diseases. mdpi.comfrontiersin.org
Another explored mechanism is the maintenance of mitochondrial function and the regulation of apoptosis (programmed cell death). nih.gov Neuroprotective agents can prevent neuronal damage by inhibiting calcium (Ca²⁺) overload and preserving the mitochondrial membrane potential. nih.gov They can also influence the expression of proteins involved in apoptosis, for instance, by down-regulating pro-apoptotic factors like Bax and up-regulating anti-apoptotic factors such as Bcl-2. nih.gov
Furthermore, the activation of pro-survival signaling pathways is a critical aspect of neuroprotection. The PI3K/Akt pathway is a notable example. Some neuroprotective compounds have been shown to increase the phosphorylation of Akt and its downstream target, GSK3β, promoting cell survival. nih.gov The inhibition of enzymes like monoamine oxidase (MAO) by certain compounds can also contribute to neuroprotection, an effect that may be independent of the enzyme inhibition itself and related to the induction of neurotrophic factors and antiapoptotic proteins. psikofarmakoloji.org Studies on N-substituted nitrones have shown that their neuroprotective activity may be more related to antinecrotic actions than antiapoptotic ones, with antioxidant properties being strongly involved. nih.gov
Structure Activity Relationship Sar Studies of N Benzyl 3,5 Dinitrobenzamide and Its Analogs
Influence of Core Benzamide (B126) Structure on Bioactivity
The benzamide scaffold serves as the central structural unit from which the activity of these compounds is derived. Modifications to this core, especially the substitution pattern on the phenyl ring, have profound effects on the molecule's interaction with biological targets.
The presence of two nitro groups on the benzamide ring, specifically at the 3- and 5-positions, is a defining feature for the high potency of this class of compounds. nih.govacs.org Research has consistently demonstrated that the 3,5-dinitro substitution pattern is crucial for significant bioactivity, particularly against Mycobacterium tuberculosis. nih.gov In studies on antimycobacterial agents, compounds with a 3,5-dinitro aromatic ring exhibited activities that were markedly higher than analogs with other substitution patterns. nih.gov The mechanism is believed to involve the activation of the nitro group by the mycobacterial enzyme deazaflavin-dependent nitroreductase (Ddn), which is a prerequisite for their therapeutic action. acs.org
Studies exploring the removal or repositioning of these nitro groups have confirmed their essentiality. Analogs where one of the nitro groups was removed or shifted to other positions on the benzyl (B1604629) ring, such as the 2,4-dinitro or 2,5-dinitro isomers, showed a substantial decrease or complete loss of antimycobacterial activity. acs.org This highlights that both the presence and the specific 3,5-orientation of the nitro groups are critical for the compound's mechanism of action, which involves covalent modification of the target enzyme DprE1. nih.govresearchgate.net The electron-withdrawing nature of the two nitro groups is thought to be essential for the molecule's ability to undergo the necessary reduction to form a reactive nitroso species that covalently binds to a cysteine residue in the enzyme's active site. nih.govresearchgate.net
To further understand the role of the electron-withdrawing groups at the 3- and 5-positions, comparative studies have been conducted with analogs where one or both nitro groups are replaced by other substituents, such as a single nitro group or a trifluoromethyl (CF₃) group.
Research has shown that the 3-nitro-5-(trifluoromethyl) series also yields compounds with significant antimycobacterial activity, in some cases comparable to the 3,5-dinitro series. nih.gov This suggests that a strong electron-withdrawing character at these positions is a key determinant of activity. However, other studies have found that replacing a nitro group with a trifluoromethyl group can sometimes lead to a loss of activity, indicating a nuanced relationship that may depend on other structural features of the molecule. acs.org
Mononitrated analogs, by comparison, generally exhibit significantly lower potency. doi.org While a single nitro group can still participate in some binding interactions, the high level of activity seen in the dinitro and nitro-trifluoromethyl derivatives is not replicated. acs.orgdoi.org This underscores the importance of having strong electron-withdrawing substituents at both the 3- and 5-positions for optimal biological performance. nih.govresearchgate.net
| Compound Series | Substitution Pattern | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Dinitrobenzamide | 3,5-Dinitro | Highly Active (e.g., 0.0625 µg/mL) | acs.org |
| Nitro-Trifluoromethyl Benzamide | 3-Nitro-5-Trifluoromethyl | Highly Active | nih.gov |
| Mononitro Benzamide | 3-Nitro | Significantly Lower Activity | nih.govdoi.org |
| Dinitrobenzyl Isomer | 2,4-Dinitro | Substantially Lower Activity | acs.org |
Significance of 3,5-Dinitro Substitution
Impact of N-Benzyl Moiety and Side Chain Modifications
While the substituted benzamide core is the primary pharmacophore, the moiety attached to the amide nitrogen—the N-benzyl group and its associated side chain—plays a crucial role in modulating the compound's activity, selectivity, and physicochemical properties.
The N-benzyl group itself is a key contributor to the activity profile. SAR studies have identified N-benzyl 3,5-dinitrobenzamides as particularly potent antitubercular agents. acs.org The benzyl ring and the methylene (B1212753) linker appear to position the dinitrobenzamide core optimally within the target's binding site. Modifications to this benzyl ring, such as adding substituents, can further enhance activity. For example, adding groups at the para-position of the benzyl ring has been shown to be a favorable strategy. researchgate.net The nature of these substituents, whether electron-donating or electron-withdrawing, can fine-tune the electronic properties and steric profile of the entire molecule, influencing its binding affinity. researchgate.net
The amide linker is fundamental to the structure, but its replacement with bioisosteres (chemical groups with similar physical or chemical properties) has been explored to improve properties like metabolic stability. sci-hub.senih.gov Replacing the amide bond with more rigid heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity. sci-hub.senih.gov
| Molecular Section | Modification | Impact on Activity | Reference |
|---|---|---|---|
| N-Substituent | N-benzyl group | Preferred for high activity | researchgate.netacs.org |
| Amide Linker | Replacement with heterocycles (e.g., oxadiazole) | Can improve potency and metabolic stability | sci-hub.senih.gov |
| Terminal Group | Addition of terminal aromatic/fused rings | Can significantly increase potency | nih.govresearchgate.netnih.gov |
| N-Alkyl Chain | Intermediate lipophilicity (6-10 carbons) | Optimal for antimycobacterial activity | nih.gov |
Role of Benzyl Group in Activity Profile
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. researchgate.netjppres.com For the N-benzyl-3,5-dinitrobenzamide series, QSAR studies have been valuable in rationalizing the observed SAR data and guiding the design of new, more potent analogs. nih.gov
These models establish a mathematical relationship between a set of calculated molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) and the experimentally measured biological activity (e.g., MIC). researchgate.netjppres.com For 3,5-dinitro-substituted benzamides, a key finding from QSAR analysis is the correlation between lipophilicity (often expressed as logP) and antimycobacterial activity. nih.gov A polynomial correlation has been observed, suggesting that there is an optimal range of lipophilicity for these compounds to effectively cross the bacterial cell wall and reach their target without being too insoluble. nih.gov
Computational docking studies, a component of QSAR, have helped to visualize how these inhibitors interact with their target enzyme, DprE1. nih.gov These models show that the most active compounds position their nitro groups in close proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor and the critical Cys387 residue within the enzyme's active site. nih.gov The distance between the inhibitor's nitro group and the FAD cofactor has been identified as a critical parameter; distances greater than 5.5 Å appear to result in compounds with low activity. researchgate.netresearchgate.net By using 2D- and 3D-QSAR models, researchers can screen virtual compounds and prioritize the synthesis of derivatives that are predicted to have the most favorable structural and electronic features for high potency. researchgate.net
Derivatization and Analog Development for Enhanced Efficacy and Specificity
Synthesis of Substituted N-benzyl-3,5-dinitrobenzamide Analogs
The synthesis of analogs typically begins with a foundational molecule, 3,5-dinitrobenzoic acid, which is converted to a more reactive form like 3,5-dinitrobenzoyl chloride. mdpi.comtandfonline.com This intermediate is then coupled with various substituted amines to generate a diverse range of benzamide (B126) derivatives. mdpi.com This approach allows for systematic modifications at different positions of the parent scaffold. preprints.org
Modifications to the N-benzyl portion of the this compound scaffold have been a key strategy to improve potency. nih.goviu.edu Studies have shown that introducing various substituents at the para-position of the benzyl (B1604629) ring can significantly influence the compound's activity against Mycobacterium tuberculosis (MTB). nih.gov
Research has revealed that N-benzyl 3,5-dinitrobenzamides with specific groups at the para-position of the benzene (B151609) ring exhibit considerable activity. nih.gov For instance, analogs where the benzyl ring is substituted with a piperidine (B6355638) ring bearing a halogen atom (like chlorine or bromine) showed potent activity. iu.edu One such compound, A6, which has a halogen at the para-position of the piperidine ring, demonstrated an excellent Minimum Inhibitory Concentration (MIC) of <0.016 μg/mL against the H37Rv strain of MTB. iu.edu
Further exploration showed that even removing the piperidine ring and directly attaching a simple group to the benzyl ring could maintain considerable activity. iu.edu In these cases, analogs with an electron-donating group, such as a methoxy (B1213986) group (OCH3), were found to be preferable to those with electron-withdrawing groups like trifluoromethyl (CF3) or a halogen atom like fluorine (F). iu.edu Compound A11, an example of this modification, also exhibited an MIC of <0.016 μg/mL. iu.edu The replacement of the benzyl ring with a pyridinylmethyl group has also been explored, with N-(pyridin-2-yl)methyl 3,5-dinitrobenzamides showing potent activity. iu.edu
| Compound ID | Modification on the Benzyl Moiety | MIC against MTB H37Rv (μg/mL) | Reference |
|---|---|---|---|
| A6 | N-benzyl with para-substituted piperidine ring (halogen) | <0.016 | iu.edu |
| A7 | N-benzyl with additional 4-fluorophenyl on piperidine ring | 0.059 | iu.edu |
| A11 | N-benzyl with para-methoxy (OCH3) group | <0.016 | iu.edu |
| C1 | Benzyl ring replaced by pyridin-2-yl-methyl | <0.016 | iu.edu |
| D6 | N-benzyl with para-substituted piperidine ring | 0.0625 | nih.govacs.org |
| D7 | N-benzyl with para-substituted piperidine ring | 0.0625 | nih.govacs.org |
The 3,5-dinitrobenzoyl moiety is a critical component for the activity of these compounds. nih.gov However, researchers have investigated the impact of altering this part of the scaffold. mdpi.compreprints.org One common variation involves replacing one of the nitro (NO2) groups with another strong electron-withdrawing group, such as a trifluoromethyl (CF3) group. nih.govpreprints.org
A comparative study was conducted between 3,5-dinitrobenzamides and their corresponding 3-nitro-5-(trifluoromethyl)benzamide (B6318349) analogs. nih.gov The results generally indicated that the 3,5-dinitrobenzamide (B1662146) core is preferred for higher potency. nih.gov For example, when the side chain was kept constant, the 3,5-dinitrobenzamide compound (D1) showed a significantly lower MIC (0.0625 μg/mL) compared to its 3-nitro-5-(trifluoromethyl)benzamide counterpart (C1, MIC: 0.5 μg/mL). nih.gov This suggests that replacing a nitro group with a trifluoromethyl group can be detrimental to the compound's antitubercular activity. nih.gov
Despite the general trend, some 3-nitro-5-(trifluoromethyl) benzamides still showed considerable activity, although they were typically less active than the corresponding 3,5-dinitrobenzamides. nih.gov The synthesis of these varied benzoyl derivatives often starts from 3,5-dinitrobenzoic acid or a related precursor, which is then modified through standard chemical reactions. mdpi.com
| Compound ID | Benzoyl Moiety | Amide Side Chain | MIC against MTB H37Rv (μg/mL) | Reference |
|---|---|---|---|---|
| D1 | 3,5-Dinitrobenzoyl | Same as C1 | 0.0625 | nih.gov |
| C1 | 3-Nitro-5-(trifluoromethyl)benzoyl | Same as D1 | 0.5 | nih.gov |
| A1 | 3-Nitro-5-(trifluoromethyl)benzoyl | N-phenoxyethyl | 1 | nih.gov |
Modifications on the Benzyl Ring
Design of Fused Ring Benzamide Derivatives
To explore more complex chemical spaces and potentially improve pharmacological properties, researchers have designed and synthesized 3,5-dinitrobenzamide derivatives that incorporate fused ring systems. nih.gov This strategy involves attaching polycyclic moieties to the core benzamide structure, creating more rigid and conformationally constrained analogs. nih.govacs.org
One study reported the design and synthesis of 3,5-dinitrobenzamides containing a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety, which is a fused bicyclic system. nih.gov These complex derivatives showed considerable in vitro activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov Specifically, compounds such as N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamide (18a) and N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamide (20e) exhibited potent MIC values in the range of 0.056-0.078 μg/mL. nih.gov This work highlights that incorporating fused ring structures is a viable approach for developing new dinitrobenzamide-based agents. nih.govacs.org
Rational Drug Design Approaches for this compound Scaffolds
The development of this compound analogs is increasingly guided by rational drug design principles. acs.orgbbau.ac.in This approach involves a systematic process that begins with identifying a specific molecular target. bbau.ac.in For this class of compounds, a key target is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. acs.orgresearchgate.net
Computational studies, such as molecular docking, are employed to understand how these benzamide derivatives might interact with the active site of DprE1. mdpi.comacs.org These models help elucidate the molecular basis of their action, showing how the nitro groups on the benzamide scaffold are positioned near critical residues in the enzyme, like Cys387, and the FAD cofactor. mdpi.com This proximity is crucial for the proposed mechanism of action, which involves the reduction of a nitro group to a nitroso moiety that then forms a covalent bond with the enzyme, inhibiting it permanently. researchgate.net
Rational design also focuses on optimizing the physicochemical properties of the lead compounds to improve their drug-like characteristics, often guided by principles like Lipinski's Rule of 5. acs.orgbbau.ac.in The 3,5-dinitrobenzoylhydrazone scaffold, a related structure, is also being explored for the development of new antituberculosis drugs based on these rational approaches. researchgate.net By combining chemical synthesis with computational analysis and biological evaluation, researchers can more efficiently refine the this compound scaffold to create analogs with enhanced potency and specificity. rsc.orgbbau.ac.in
Research Applications and Potential in Chemical Sciences
Precursor in Complex Organic Synthesis
N-benzyl-3,5-dinitrobenzamide has been identified as a valuable precursor and a core structural motif in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure serves as a key building block for creating libraries of compounds with potential biological activity.
In the search for new treatments for tuberculosis (TB), a series of N-benzyl-3,5-dinitrobenzamides were designed and synthesized. nih.gov This research was inspired by the thiazinone ring opening of the clinical candidate PBTZ169, leading to the identification of the 3,5-dinitrobenzamide (B1662146) core as a highly promising scaffold. nih.gov By modifying the N-benzyl group, researchers were able to explore structure-activity relationships (SAR) and optimize the antitubercular potency of the resulting molecules. nih.gov For instance, replacing the trifluoromethyl group in an analogous series with a second nitro group to create the this compound structure (compound D1) led to a significant increase in activity against the Mycobacterium tuberculosis (MTB) H37Rv strain. nih.gov
The synthesis of these derivatives typically starts from 3,5-dinitrobenzoic acid, which is converted to its more reactive acyl chloride form. nih.govpreprints.org This intermediate is then reacted with various substituted benzylamines to yield the target this compound analogs. nih.gov This straightforward synthetic accessibility allows for the systematic modification and exploration of chemical space around the core scaffold. nih.govnih.gov Studies have shown that derivatives of this compound exhibit excellent in vitro inhibitory activity against both drug-sensitive and multidrug-resistant strains of MTB. nih.gov
| Compound ID | Substituent on Benzyl (B1604629) Ring | MIC (μg/mL) vs. MTB H37Rv | Source |
|---|---|---|---|
| D1 | None | 0.0625 | nih.gov |
| D5 | 4-Trifluoromethoxy | 0.0625 | nih.gov |
| D6 | 4-(4-Methylpiperazin-1-yl) | 0.0625 | nih.gov |
| D7 | 4-(4-Ethylpiperazin-1-yl) | 0.0625 | nih.gov |
| D12 | 4-(4-(Cyclohexylmethyl)piperazin-1-yl) | 0.0625 | nih.gov |
Development of Advanced Materials
The unique electronic characteristics of the 3,5-dinitrobenzoyl moiety, specifically its electron-accepting nature, make it a candidate for inclusion in advanced functional materials.
While direct incorporation of this compound into polymers is not extensively documented, the parent molecule, 3,5-dinitrobenzoic acid, and its derivatives are used to create complex material structures. For example, metal-organic hybrid complexes have been synthesized using 3,5-dinitrobenzoate (B1224709) anions. researchgate.net In one such complex, a copper(II) ion is coordinated to a 3,5-dinitrobenzoate ligand, among others, forming a three-dimensional structure stabilized by extensive hydrogen bonding. researchgate.net Such hybrid materials are investigated for their fascinating structures and potential applications arising from their large surface area and pore volume. researchgate.net The ability of the dinitrobenzoate group to participate in forming stable, ordered networks suggests that related benzamide (B126) derivatives could be explored as functional monomers or additives in the synthesis of polymers and hybrid materials with specific structural or electronic properties.
The electron-deficient nature of the dinitro-substituted benzene (B151609) ring in this compound and its analogs makes them excellent electron acceptors for forming charge-transfer (CT) complexes. tandfonline.comresearchgate.net These complexes, formed by the association of an electron donor and an electron acceptor, are of significant interest for their unique chemical and physical properties, which are leveraged in optoelectronic devices. researchgate.netasianresassoc.org
In a CT complex, electron density is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. asianresassoc.org This interaction can lead to the appearance of new, broad absorption bands in the UV-visible spectrum, which is a hallmark of CT complex formation. tandfonline.com Studies on N-methyl-3,5-dinitrobenzamide, a close analog, have demonstrated its ability to form π-π charge transfer complexes with electron-rich aromatic compounds. tandfonline.com Similarly, charge-transfer complexes between other 3,5-dinitrobenzoic acid derivatives and donor molecules like p-anisidine (B42471) have been synthesized and characterized, showing properties suitable for optoelectronic applications. asianresassoc.org
In the solid state, these donor and acceptor molecules often arrange in alternating stacks, forming one-dimensional columns that can facilitate charge transport, a crucial property for electronic materials. nih.gov The energy gap between the HOMO and LUMO in these complexes is a key parameter; a smaller energy gap is indicative of charge transfer and is often sought for nonlinear optical and optoelectronic materials. asianresassoc.orgmdpi.com The investigation of these CT complexes is central to developing new materials for applications in optical information processing, data storage, and optical communication systems. semnan.ac.ir
Applications in Polymers and Hybrid Materials
Investigation of Nonlinear Optical Properties (in related dinitrobenzoic acid derivatives)
Materials with nonlinear optical (NLO) properties are critical for technologies like frequency conversion, optical switching, and data storage. semnan.ac.irias.ac.in Organic molecules, particularly those with a high degree of π-electron delocalization and strong donor-acceptor groups, are promising candidates for NLO materials. ias.ac.in While this compound itself has not been the primary focus of NLO studies, its parent acid, 3,5-dinitrobenzoic acid (DNBA), and numerous related derivatives have been extensively investigated and have shown significant NLO activity.
A key area of research has been the development of co-crystals and salts of DNBA. asianresassoc.orgacs.orgerode-sengunthar.ac.in The 3,5-dinitrobenzoate anion, with its trigonal symmetry and multiple hydrogen bond acceptor sites (via the carboxylate and nitro groups), readily forms crystalline adducts with various organic cations or neutral molecules. erode-sengunthar.ac.in This process of crystal engineering allows for the creation of non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects like second-harmonic generation (SHG), where the frequency of laser light is doubled. acs.orgresearchgate.net
One notable study demonstrated a significant enhancement of SHG signals from a binary mixture of 3,5-dinitrobenzoic acid and 3-nitrobenzoic acid. acs.orgfigshare.comresearchgate.net The formation of a eutectic microstructure in this system enables a phenomenon known as quasi-phase matching, leading to an SHG signal up to 20 times higher than that of the pure active component. acs.orgfigshare.com This finding suggests a novel route to designing efficient materials for frequency conversion. acs.org Other research has focused on third-order NLO properties, such as in piperazinium 3,5-dinitrobenzoate, which was found to be a potential candidate for optoelectronic and NLO applications. erode-sengunthar.ac.in
| Compound | NLO Property Investigated | Key Finding | Source |
|---|---|---|---|
| 3-Nitrobenzoic acid / 3,5-Dinitrobenzoic acid eutectic mixture | Second-Harmonic Generation (SHG) | SHG signal enhancement up to 20 times due to quasi-phase matching. | acs.orgfigshare.com |
| p-Anisidine-3,5-Dinitrobenzoic acid complex | Third-Order NLO | Exhibits positive nonlinear refraction and two-photon absorption behavior. | asianresassoc.org |
| Piperazinium 3,5-dinitrobenzoate (PDNB) | Third-Order NLO | Identified as a potential candidate material for NLO and optoelectronic applications. | erode-sengunthar.ac.in |
| 2-Aminothiazole-3,5-Dinitrobenzoic acid complex | Optical Transmittance | Confirmed presence of functional groups and studied optical properties via UV-Vis spectra. | sietjournals.com |
| Benzimidazolium 3,5-dinitrobenzoate (BDB) | Second-Harmonic Generation (SHG) | Confirmed NLO efficiency using the Kurtz powder technique. | researchgate.net |
Future Directions and Emerging Research Avenues for N Benzyl 3,5 Dinitrobenzamide
Elucidation of Broader Biological Activities and Molecular Targets
While initial research has successfully identified N-benzyl-3,5-dinitrobenzamide as a promising antitubercular agent, its full biological activity spectrum remains largely uncharted. nih.gov Future investigations should systematically screen this compound and its analogs against a wider array of pathogens and cell lines to uncover new therapeutic applications.
Antimicrobial Spectrum Expansion: The current focus has been on Mycobacterium tuberculosis, where dinitrobenzamide (DNB) derivatives have shown high potency, including against multidrug-resistant (MDR) strains. nih.govnih.gov Research indicates that the primary molecular target is the decaprenylphosphoryl-β-d-ribose 2-epimerase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.govnih.govmdpi.comacs.org The mechanism involves the reduction of the nitro group by the FAD cofactor of DprE1, leading to the formation of a covalent bond with a cysteine residue (Cys387) in the enzyme, thereby inhibiting it permanently. nih.govplos.org Future studies should explore its activity against other mycobacterial species and a broader range of bacteria and fungi. Studies on related dinitrobenzoic acid derivatives have shown antifungal activity against Candida species, suggesting a potential avenue for exploration. researchgate.net
Anticancer and Cellular Signaling Research: The nitroaromatic structure of this compound suggests potential interactions with cellular reductase enzymes, a characteristic exploited in some anticancer prodrugs. researchgate.netbibliotekanauki.pl For instance, the related compound 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) is activated by the human enzyme NAD(P)H:quinone oxidoreductase 2 (NQO2) into a potent cytotoxin. nih.govaacrjournals.org Future research could investigate whether this compound or its derivatives can be similarly activated and what their effects are on cancer cell lines. Preliminary studies on thiazolidin-4-one linked dinitrobenzamides have already shown cytotoxic activities against human breast cancer cell lines (MCF-7 and MDA-MB-231). researchgate.net Furthermore, the link between NQO2 activity and the NFκB signaling pathway, which is often dysregulated in tumors, presents another exciting research direction. nih.govaacrjournals.org
Table 1: Known and Potential Biological Activities of Dinitrobenzamide Scaffolds
| Biological Activity | Known/Potential Target(s) | Research Focus | Relevant Findings |
|---|---|---|---|
| Antitubercular | DprE1 Enzyme nih.govmdpi.com | Mycobacterium tuberculosis | Potent activity against sensitive and resistant strains. nih.govresearchgate.net |
| Antifungal | Fungal Cell Membrane, Ergosterol (B1671047) Synthesis researchgate.net | Candida species | Related dinitrobenzoate esters show fungicidal activity. researchgate.net |
| Anticancer | NQO2, Cellular Reductases nih.gov | Various Cancer Cell Lines | Related compounds show cytotoxicity and can be activated by NQO2. nih.govresearchgate.net |
| Signaling Modulation | NFκB Pathway nih.govaacrjournals.org | Cellular Models | NQO2, a potential target, is linked to NFκB signaling. aacrjournals.org |
Design of Next-Generation Dinitrobenzamide Scaffolds
The this compound molecule serves as an excellent template for the design of next-generation therapeutic agents. Structure-activity relationship (SAR) studies have already shown that modifications to the linker and terminal groups can significantly impact bioactivity. nih.govpreprints.org
Scaffold Diversification: A key future direction is the synthesis of diverse libraries of dinitrobenzamide derivatives to improve potency and pharmacokinetic properties. nih.govpreprints.org This involves modifying the N-benzyl portion with different substituents and exploring alternative linkers beyond the simple amide bond. nih.govresearchgate.net Research has shown that the N-benzyl group and the 3,5-dinitrobenzamide (B1662146) core are generally preferred for antitubercular activity over other substitutions. nih.gov However, linking the dinitrobenzamide moiety to other pharmacologically active scaffolds, such as thiazolidin-4-ones or 1,3,4-oxadiazoles, has yielded compounds with promising antitubercular activity and represents a fruitful area for further development. researchgate.netbenthamdirect.comacs.org
Computational and Biomimetic Design: Advanced computational methods, including molecular docking and pharmacophore modeling, will be instrumental in rationally designing new derivatives. mdpi.combenthamdirect.com These techniques can predict interactions with target enzymes like DprE1, guiding synthetic efforts toward compounds with higher binding affinity and specificity. preprints.org Another emerging area is the design of biomimicking scaffolds. Drawing inspiration from nanotechnology and tissue engineering, where scaffolds are designed to mimic the extracellular matrix, novel dinitrobenzamide-based materials could be developed for targeted drug delivery or as part of advanced biomaterials. nih.gov
Table 2: Strategies for Next-Generation Dinitrobenzamide Design
| Design Strategy | Approach | Objective | Example from Literature |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Exploration | Synthesize libraries with modified linkers and terminal groups. nih.govresearchgate.net | Enhance potency and improve pharmacokinetic profiles. nih.govrsc.org | N-benzyl 3,5-dinitrobenzamides showed superior activity to N-phenoxyethyl derivatives. nih.gov |
| Scaffold Hopping/Hybridization | Link the dinitrobenzamide core to other heterocyclic scaffolds. researchgate.net | Discover novel activities and overcome resistance. | Thiazolidin-4-one linked dinitrobenzamides show anti-TB activity. benthamdirect.com |
| Computational Modeling | Use docking and pharmacophore studies to guide synthesis. mdpi.combenthamdirect.com | Optimize binding to molecular targets like DprE1. | Computational studies helped elucidate interactions with DprE1. preprints.orgresearchgate.net |
| Biomimetic Scaffolds | Incorporate the dinitrobenzamide moiety into engineered materials. nih.govmdpi.com | Develop novel drug delivery systems or functional materials. | General principles of scaffold design for tissue engineering. europa.eu |
Advanced Methodologies for Synthesis and Characterization
To support the exploration of new derivatives, the development of more efficient and versatile synthetic methodologies is crucial. Current synthetic routes typically begin with 3,5-dinitrobenzoic acid and employ standard reactions like nucleophilic addition/elimination and SN2 reactions. nih.govpreprints.org
Novel Synthetic Routes: Future research should focus on developing more advanced and efficient synthetic strategies. This could include:
One-pot multi-component reactions: These methods can generate complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste. researchgate.netbenthamdirect.com
Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which would be beneficial for producing libraries of dinitrobenzamide analogs.
Biocatalysis: Using enzymes to perform specific chemical transformations could lead to more stereoselective and environmentally friendly synthetic routes.
Advanced Characterization: Alongside synthesis, advanced characterization techniques are needed to fully understand the properties of new compounds. While standard techniques like NMR and IR spectroscopy are essential researchgate.netoatext.com, future work could employ more sophisticated methods. For example, X-ray crystallography of inhibitor-enzyme complexes can provide precise atomic-level details of molecular interactions, offering invaluable insights for rational drug design. mdpi.com Furthermore, techniques like single-molecule force spectroscopy could be used to probe the interactions of dinitrobenzamide derivatives with surfaces or biomolecules. acs.org
Exploration of this compound in Interdisciplinary Research Fields
The unique chemical properties of the dinitrobenzamide scaffold open doors to applications beyond traditional medicinal chemistry. A truly innovative future for this compound class lies in its exploration within interdisciplinary fields.
Materials Science and Nanotechnology: The dinitrobenzamide group is a strong pi-acceptor, capable of forming charge-transfer complexes. acs.org This property was demonstrated in a study of its interaction with the polymer poly(9-vinylcarbazole). acs.org This suggests potential applications in the development of novel electronic materials, sensors, or self-assembling systems for nanotechnology.
Analytical Chemistry: Derivatives of N-(3,5-dinitrobenzoyl)-leucine are used as chiral selectors in chiral stationary phases (CSPs) for liquid chromatography, highlighting the utility of the dinitrobenzoyl moiety in enantioseparations. mdpi.com Further research could explore the potential of this compound and its analogs in developing new analytical tools for chiral recognition and separation.
Biotechnology and Chemical Biology: The interaction of dinitroaromatics with nitroreductase enzymes is a key feature of their bioactivity. plos.orgresearchgate.net This mechanism can be harnessed to develop probes for detecting specific enzyme activities or for imaging hypoxic conditions in cells, a significant area of interest in cancer research. researchgate.net The dinitrobenzamide scaffold could serve as a foundation for creating such specialized chemical biology tools.
By venturing into these diverse scientific domains, research on this compound can evolve from a single therapeutic focus to a broad platform for innovation in medicine, materials science, and biotechnology.
Q & A
Q. What is the optimized synthetic route for N-benzyl-3,5-dinitrobenzamide, and how can impurities be minimized during precipitation?
The synthesis involves reacting 3,5-dinitrobenzoyl chloride with benzylamine. Key steps include:
- Dissolving 3,5-dinitrobenzoyl chloride in acetone and adding benzylamine dropwise.
- Precipitating benzylammonium chloride, which is dissolved using 2 N HCl.
- Isolating this compound after standing. For amines in salt form, a separatory funnel step with NaOH and ether is recommended to ensure purity .
Methodological Note: Monitor pH during HCl addition to avoid side reactions. Use TLC or HPLC to confirm purity post-synthesis .
Q. How should researchers address discrepancies in melting point data for this compound derivatives?
Literature reports varying melting points for structurally similar compounds (e.g., N-butyl-3,5-dinitrobenzamide: 105°C vs. lit. 101°C). To resolve discrepancies:
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C): Confirm substitution patterns and benzyl group integration.
- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches.
- HPLC : Assess purity (>95% threshold for biological assays).
- HRMS : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antimycobacterial activity?
Key SAR insights:
- N-alkyl chain length : Longer chains (e.g., N-octyl vs. N-benzyl) may improve membrane permeability but reduce solubility.
- Nitro group positioning : 3,5-dinitro substitution enhances electron-withdrawing effects, stabilizing the amide bond.
- Biological testing : Use MIC assays against Mycobacterium tuberculosis H37Rv and cytotoxicity screening in HEK-293 cells .
Methodological Note: Pair computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values to prioritize derivatives .
Q. What computational strategies predict the stability of this compound polymorphs?
- Ab initio modeling : Apply density functional theory (DFT) to compare lattice energies of potential polymorphs.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer.
- Thermodynamic stability : Calculate Gibbs free energy differences (<1 kcal/mol) to identify dominant forms .
Q. How can crystallographic data resolve ambiguities in nitro group orientation for this compound?
Q. What experimental and theoretical approaches elucidate the mechanism of this compound’s anti-apoptotic protein inhibition?
- BH3-mimetic assays : Test competitive binding to Bcl-2/Bcl-xL via fluorescence polarization.
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify key binding residues.
- ADMET profiling : Predict metabolic stability (CYP450 inhibition) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
